

A Comprehensive Technical Guide to the Physical and Chemical Properties of Nitrocyclohexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Nitrocyclohexane**

Cat. No.: **B1678964**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrocyclohexane ($C_6H_{11}NO_2$) is a nitroalkane compound consisting of a cyclohexane ring substituted with a nitro group.^[1] It is a colorless to pale yellow liquid at room temperature and has been historically significant as a commercial precursor in the synthesis of caprolactam, a key monomer for the production of Nylon 6.^{[2][3]} Its unique physicochemical properties and reactivity make it a subject of interest in various chemical and pharmaceutical applications, serving as a versatile intermediate in organic synthesis.^[2] This guide provides an in-depth overview of the physical and chemical properties of **nitrocyclohexane**, complete with experimental methodologies and data presented for clarity and practical application in a research and development setting.

Physical Properties

The physical characteristics of **nitrocyclohexane** are crucial for its handling, storage, and application in various experimental and industrial settings. A summary of its key physical properties is presented below.

Data Presentation: Physical Properties of Nitrocyclohexane

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₁ NO ₂	[1][3]
Molar Mass	129.16 g/mol	[1][3][4][5]
Appearance	Colorless to pale yellow liquid	[1][2][3]
Melting Point	-34 °C (-29 °F; 239 K)	[3][5][6][7]
Boiling Point	205.5 - 206 °C at 768 mmHg	[1][5][6]
Density	1.061 g/mL at 20-25 °C	[1][3][4][5][6][7]
Refractive Index (n _{20/D})	1.462	[5][6][7]
Vapor Pressure	768 mmHg at 205 °C	[5]
Vapor Density	4.46 (vs air)	[5]
Flash Point	74 °C (165.2 °F) - closed cup	[8]
Solubility	Soluble in alcohol, ligroin, and DMSO.[1][9] Limited solubility in water.[2][10]	
Log P (Octanol/Water Partition Coefficient)	1.596	[11]
Henry's Law Constant	2.4 x 10 ⁻¹ mol/(m ³ Pa) at 298.15 K	[12]

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of nitrocyclohexane.

Data Presentation: Spectroscopic Information for Nitrocyclohexane

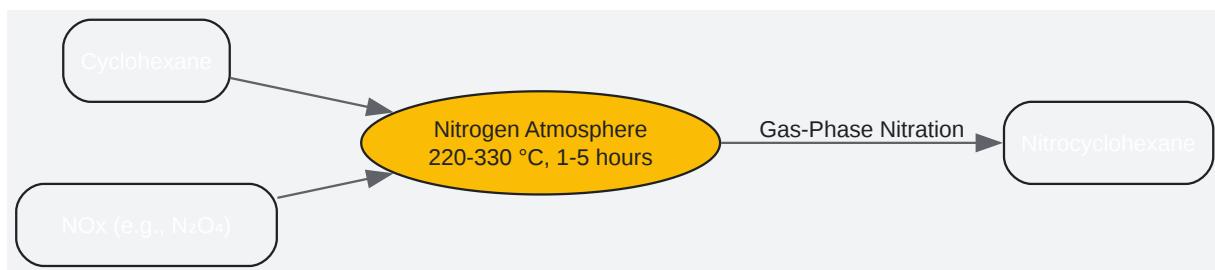
Spectroscopic Technique	Key Features	Reference(s)
Infrared (IR) Spectroscopy	The NIST/EPA Gas-Phase Infrared Database contains the IR spectrum for nitrocyclohexane.	[13]
Mass Spectrometry (MS)	Electron ionization mass spectra are available in the NIST Chemistry WebBook.	[14]
¹ H Nuclear Magnetic Resonance (¹ H NMR)	¹ H NMR spectra are available from various chemical suppliers and databases.	[15]
¹³ C Nuclear Magnetic Resonance (¹³ C NMR)	¹³ C NMR spectral data can be found in chemical databases.	[16]

Chemical Properties and Reactivity

Nitrocyclohexane exhibits reactivity characteristic of nitroalkanes, primarily functioning as a strong oxidizing agent.

- Oxidizing Nature: **Nitrocyclohexane** is a strong oxidizing agent.[4]
- Reactions with Reducing Agents: It can react vigorously, and potentially detonate, when mixed with reducing agents such as hydrides, sulfides, and nitrides, especially at elevated temperatures and pressures.[4][17]
- Reaction with Bases: It reacts with inorganic bases to form explosive salts.[4][17]
- Thermal Sensitivity: The presence of metal oxides can increase its thermal sensitivity.[4][17]
- Synthesis of Cyclohexylamine: Reduction of **nitrocyclohexane** yields cyclohexylamine, an important industrial chemical.[2]
- Precursor to Caprolactam: It was once a key intermediate in the production of caprolactam. [3]

Experimental Protocols


The following sections detail generalized experimental methodologies for determining the key physical and chemical properties of **nitrocyclohexane**.

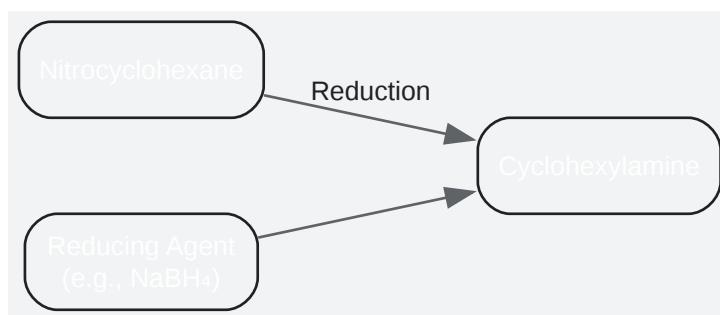
Synthesis of Nitrocyclohexane

Nitrocyclohexane can be synthesized via the gas-phase nitration of cyclohexane with nitrogen oxides (NOx).^[2]

Procedure:

- In a protected nitrogen atmosphere, cyclohexane is reacted with a nitrating agent such as NO₂, N₂O₃, N₂O₄, or N₂O₅.^[2]
- The reaction is typically carried out at a temperature range of 80 to 500 °C, with a preferred range of 220 to 330 °C.^[2]
- The reaction time can vary from 0.01 to 100 hours, with a practical duration of 1 to 5 hours.
^[2]
- The reaction can proceed without a catalyst, though catalysts like alumina, silica, silica gel, or molecular sieves can be employed.^[2]

[Click to download full resolution via product page](#)


Caption: Synthesis of **Nitrocyclohexane** via Gas-Phase Nitration.

Reduction of Nitrocyclohexane to Cyclohexylamine

A common chemical transformation of **nitrocyclohexane** is its reduction to cyclohexylamine.

Procedure:


- **Nitrocyclohexane** is dissolved in a suitable solvent.
- A reducing agent, such as sodium borohydride, is added to the solution.^[2]
- The reaction mixture is stirred under appropriate conditions (e.g., controlled temperature) until the reduction is complete.
- The resulting cyclohexylamine is then isolated and purified using standard laboratory techniques like extraction and distillation.

[Click to download full resolution via product page](#)

Caption: Reduction of **Nitrocyclohexane** to Cyclohexylamine.

Determination of Physical Properties: A General Workflow

The determination of the physical properties of **nitrocyclohexane** follows standard laboratory procedures.

[Click to download full resolution via product page](#)

Caption: General Workflow for Physical Property Determination.

5.3.1 Boiling Point Determination (Thiele Tube Method)

- A small amount of **nitrocyclohexane** is placed in a small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the test tube.
- The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.
- The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.
- The apparatus is allowed to cool, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

5.3.2 Melting Point Determination (Capillary Method)

- A small amount of finely powdered, frozen **nitrocyclohexane** is packed into a capillary tube.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a controlled rate.
- The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting range.

5.3.3 Density Determination (Pycnometer Method)

- The mass of a clean, dry pycnometer is determined.
- The pycnometer is filled with **nitrocyclohexane**, and its mass is measured.
- The pycnometer is then emptied, cleaned, and filled with a reference substance of known density (e.g., water), and its mass is determined.
- The density of **nitrocyclohexane** is calculated using the masses and the known density of the reference substance.

5.3.4 Solubility Determination

- A known volume of a solvent (e.g., water, ethanol) is placed in a flask at a constant temperature.
- **Nitrocyclohexane** is added in small, pre-weighed increments with vigorous stirring until no more dissolves (saturation point).
- The undissolved solute is separated by filtration, dried, and weighed.
- The mass of the dissolved **nitrocyclohexane** is calculated by difference, and the solubility is expressed as grams of solute per 100 mL of solvent.

5.3.5 Spectroscopic Analysis

- NMR Spectroscopy: A sample of **nitrocyclohexane** is dissolved in a deuterated solvent (e.g., CDCl_3) and placed in an NMR tube. ^1H and ^{13}C NMR spectra are acquired on a spectrometer. Key parameters to record include the solvent, spectrometer frequency, and reference standard (e.g., TMS).
- IR Spectroscopy: A thin film of liquid **nitrocyclohexane** is placed between salt plates (e.g., NaCl or KBr) or analyzed using an ATR accessory. The IR spectrum is then recorded.
- Mass Spectrometry: A dilute solution of **nitrocyclohexane** is introduced into the mass spectrometer (e.g., via direct injection or GC-MS). The resulting mass spectrum, showing the molecular ion and fragmentation pattern, is recorded.

Safety and Handling

Nitrocyclohexane is a hazardous substance and must be handled with appropriate safety precautions.

- Hazards: It is toxic if swallowed, in contact with skin, or if inhaled.[1][8] It can cause skin and eye irritation.[8] **Nitrocyclohexane** is also a combustible liquid and a strong oxidizing agent that can be explosive under certain conditions.[4][18]
- Handling: Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17] Keep away from heat, sparks, open flames, and hot surfaces.[17] Avoid mixing with reducing agents and strong bases.[4][17]
- First Aid:
 - If Swallowed: Immediately call a poison center or doctor. Do not induce vomiting.[1]
 - If on Skin: Wash with plenty of soap and water. Remove contaminated clothing.[1]
 - If in Eyes: Rinse cautiously with water for several minutes.[1]
 - If Inhaled: Move the person to fresh air.[17]

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of **nitrocyclohexane**, tailored for a scientific audience. The tabulated data offers a quick reference for its key characteristics, while the outlined experimental protocols provide a foundation for its analysis and application in a laboratory setting. A thorough understanding of its properties, reactivity, and safety precautions is essential for its effective and safe use in research, synthesis, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nitrocyclohexane - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. CN101074198A - Synthesis of nitrocyclohexane - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. Synthesis routes of 1-Nitrocyclohexene [benchchem.com]
- 7. US3066173A - Preparation of nitrocyclohexane - Google Patents [patents.google.com]
- 8. Determination of Melting Point [wiredchemist.com]
- 9. benchchem.com [benchchem.com]
- 10. materialneutral.info [materialneutral.info]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. Henry's Law Constants [henry.mpch-mainz.gwdg.de]
- 13. NITROCYCLOHEXANE(1122-60-7) 1H NMR [m.chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. NITROCYCLOHEXANE(1122-60-7) IR Spectrum [chemicalbook.com]
- 17. Nitrocyclohexane | C6H11NO2 | CID 14285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. rsc.org [rsc.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical and Chemical Properties of Nitrocyclohexane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1678964#what-are-the-physical-and-chemical-properties-of-nitrocyclohexane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com